molecular formula C43H64O13 B14021749 TR-Peg12-OH

TR-Peg12-OH

Cat. No.: B14021749
M. Wt: 789.0 g/mol
InChI Key: KXUMMTKQMGPKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TR-Peg12-OH is a polyethylene glycol (PEG) derivative characterized by a 12-unit PEG chain terminated with a hydroxyl (-OH) group. Its molecular formula is approximately C₂₄H₅₀O₁₃ (exact value depends on structural confirmation), with a molecular weight of ~578.6 g/mol. This compound is widely used in pharmaceutical and bioconjugation applications due to its hydrophilic properties, which enhance solubility and reduce immunogenicity of conjugated molecules . The hydroxyl group enables covalent modifications, such as esterification or ether formation, making it versatile in drug delivery systems and nanotechnology .

Properties

Molecular Formula

C43H64O13

Molecular Weight

789.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2

InChI Key

KXUMMTKQMGPKOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Solid-Phase Stepwise Synthesis of PEG12

The synthesis of polyethylene glycol derivatives such as PEG12 (polyethylene glycol with 12 ethylene glycol units) is efficiently achieved using solid-phase stepwise synthesis on a polymeric resin support. This method allows precise control over the polymer length and functionality, critical for producing this compound with defined molecular weight and terminal groups.

  • Resin Support and Monomers : The synthesis uses a polystyrene-based solid support, such as Wang resin, which contains a 4-benzyloxy benzyl alcohol functional group anchoring the growing PEG chain.
  • Monomer Structure : The monomer used is a tetraethylene glycol unit functionalized with a tosyl group at one end and a dimethoxytrityl (DMT) protecting group at the other. The tosyl group facilitates coupling, while the DMT group protects the terminal hydroxyl during chain elongation.
  • Synthetic Cycle : The cycle includes three key steps:

  • Cleavage : After the desired chain length (12 ethylene glycol units) is reached, the PEG12 is cleaved from the resin using trifluoroacetic acid (TFA), yielding PEG12 with a free hydroxyl group (PEG12-OH).

  • Advantages :

    • The synthesis is chromatography-free, relying on washing steps to purify intermediates.
    • High yields and near-monodisperse PEG products are obtained.
    • The reaction proceeds at room temperature, suppressing side reactions such as PEG depolymerization.

Automated Solid-Phase Synthesis Technology

  • The use of automated synthesizers, such as DNA/RNA synthesizers (e.g., ABI-394), has been adapted for PEG synthesis to optimize reaction conditions and improve throughput.
  • Acidic detritylation steps use 3% trichloroacetic acid (TCA) in dichloromethane (DCM) and toluene to remove the DMT group efficiently without damaging the PEG chain.
  • Monitoring by electrospray ionization mass spectrometry (ESI-MS) confirms reaction completeness at each step, ensuring high purity and yield.

Chemical PEGylation and Functionalization for this compound

PEGylation Chemistry

  • PEGylation involves covalent attachment of PEG chains to target molecules, often peptides or proteins, to improve their pharmacokinetic properties.
  • This compound is typically synthesized as a PEG derivative with a terminal hydroxyl group, which can be further functionalized or conjugated to therapeutic peptides or other bioactive compounds via chemical reactions targeting the hydroxyl group.

Site-Specific PEGylation Strategies

  • Site-specific PEGylation can be achieved by attaching PEG chains like PEG12 to specific amino acid residues or engineered sites in peptides via bioorthogonal chemistry.
  • Genetic code expansion techniques allow the incorporation of noncanonical amino acids bearing PEG chains directly into peptides, but chemical synthesis of PEG derivatives like this compound remains essential for conjugation chemistry.

Data Table: Summary of Key Preparation Parameters for this compound

Step Reagents/Conditions Purpose Outcome/Notes
Resin Loading Wang resin (4-benzyloxy benzyl alcohol) Solid support for PEG chain growth Stable anchoring of PEG chain
Monomer Tetraethylene glycol tosylate with DMT group Building block for PEG chain Enables stepwise elongation
Deprotonation Base (e.g., NaH or similar) Generate nucleophile on resin Activates resin for coupling
Coupling Williamson ether synthesis at room temp Ether bond formation High yield, minimal side reactions
Detritylation 3% TCA in DCM and toluene Remove DMT protecting group Exposes hydroxyl for next cycle
Cleavage Trifluoroacetic acid (TFA) Release PEG12-OH from resin Yields free PEG12 with hydroxyl end
Purification Washing steps only, no chromatography Remove impurities High purity, near-monodisperse PEG12

Research Outcomes and Analytical Characterization

  • Mass Spectrometry : ESI-MS and MALDI-TOF MS analyses confirm the molecular weight and monodispersity of the PEG12 products, indicating successful synthesis with minimal polydispersity.
  • Yield : The stepwise solid-phase method achieves high yields for each coupling cycle, resulting in an overall efficient synthesis process.
  • Purity : The chromatography-free approach, relying on solid-phase washing, produces PEG12 derivatives with high purity suitable for further conjugation reactions.
  • Stability : The mild reaction conditions (room temperature, mild acid for detritylation) preserve the integrity of the PEG chain and reduce side reactions such as depolymerization.

Chemical Reactions Analysis

Deprotection of the Trityl Group

The trityl group serves as a protective moiety for the hydroxyl group during synthesis. Deprotection is achieved under acidic conditions:

Reagents/ConditionsOutcomeStability Confirmation
5% TCA in toluene Cleaves trityl ether to yield free –OHESI-MS and NMR show no PEG loss
Cocktail A (TCA/TIPS/MeOH) Complete detritylationNo detectable PEG cleavage

This step is critical for liberating the reactive hydroxyl group for subsequent functionalization. The 4-benzyloxy benzyl alkyl ether linkage remains stable under these harsh conditions, preserving the PEG chain integrity .

Oxidation Reactions

The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids:

Oxidizing AgentConditionsProduct
KMnO₄Acidic (e.g., H₂SO₄)Carboxylic acid (–COOH)
TEMPO/NaOClAqueous, pH 9–10Aldehyde (–CHO)

Oxidation efficiency depends on the PEG chain length and solvent polarity. Longer PEG chains (e.g., PEG12) may require extended reaction times due to steric hindrance.

Esterification

The hydroxyl group reacts with acylating agents to form esters:

ReagentCatalystSolventProduct
Acetyl chloridePyridineDCMPEG12-acetate ester
Succinic anhydrideDMAPTHFPEG12-succinate

Esterification enhances hydrophobicity, enabling applications in prodrug synthesis or nanoparticle functionalization.

Etherification

TR-PEG12-OH participates in nucleophilic substitution to form ethers:

Alkylating AgentConditionsExample Product
Methyl iodideNaH, DMFPEG12-methyl ether
Benzyl bromideK₂CO₃, acetonePEG12-benzyl ether

The Mitsunobu reaction is also employed for ether synthesis, particularly with secondary alcohols.

Conjugation via Hydroxyl Activation

The hydroxyl group is activated for bioconjugation:

Activation MethodReagentApplication
Tosylation TsCl, pyridineForms –OTs for substitution
MesylationMsCl, Et₃NForms –OMs for displacement

Activated intermediates enable covalent attachment to proteins, peptides, or small molecules, enhancing solubility and stability .

Stability Under Biological Conditions

This compound exhibits high stability in physiological environments:

ConditionObservationReference
pH 7.4 buffer <5% degradation over 48 hours
Cell culture media No aggregation or precipitation

This stability is attributed to the steric shielding by the PEG chain and the inertness of the ether linkages .

Role in Drug Delivery Systems

This compound is utilized in antibody-drug conjugates (ADCs) and PROTACs due to its:

  • Controlled release : Acid-labile linkers enable drug release in tumor microenvironments (pH 6.0–6.5) .

  • Reduced immunogenicity : PEGylation minimizes protein aggregation and recognition by the immune system .

For example, PCT-loaded pegylated nanocarriers showed enhanced cytotoxicity in A549 lung cancer cells compared to free drugs .

Analytical Characterization

Key methods for verifying reaction outcomes include:

  • ESI-MS : Monitors molecular weight and purity (e.g., detritylation efficiency) .

  • ¹H/¹³C NMR : Confirms functional group transformations (e.g., ester formation) .

  • HPLC : Quantifies reaction yields and identifies byproducts.

This compound’s versatility in chemical reactions underpins its utility in pharmaceuticals and nanotechnology. Future research may explore its use in stimuli-responsive systems or multi-arm PEG architectures for advanced drug formulations.

Scientific Research Applications

Scientific Research Applications

  • Chemistry TR-Peg12-OH is used as a cross-linking agent and a spacer in synthesizing various polymers and bioconjugates, enhancing the solubility and stability of the resulting compounds.
  • Biology In biological research, this compound modifies proteins and peptides to improve their solubility and reduce immunogenicity. It is also utilized in the preparation of hydrogels for tissue engineering.
  • Medicine this compound is used in drug delivery systems to enhance the bioavailability and stability of therapeutic agents. It is also utilized in the formulation of PEGylated drugs, which have improved pharmacokinetic properties.
  • Industry this compound serves as a surfactant, lubricant, and dispersing agent in industrial applications. It is also employed in producing cosmetics and personal care products.

Pegylation with PEG Reagents

Pegylation, the modification of substances using polyethylene glycol (PEG), is useful for altering the properties of proteins, immunogens, reaction vessels, and other materials . Covalent modification with PEG groups requires PEG compounds that contain a reactive functional group at one end . For proteins rich in surface primary amines, the simplest method to pegylate is to use a PEG compound containing an NHS ester group at one end .

PEGylated Therapeutics

PEGylation is a clinically proven drug delivery approach for improving the pharmacokinetics and pharmacodynamics of drugs . PEGylation can improve the solubility of the parent drug, extend its circulation time, and reduce its immunogenicity, with minimal undesirable properties . PEGylation technology has been applied to various therapeutic modalities, including small molecules, aptamers, peptides, and proteins, leading to over 30 PEGylated drugs currently used in the clinic and many investigational PEGylated agents under clinical trials .

Examples of PEGylated Drugs

  • Hematological Diseases Several coagulation factor-based PEGylated drugs have been approved for treating bleeding disorders like hemophilia A or B . One drug has been approved for polycythemia vera, and 11 products treat disorders with decreased blood cell numbers, including anemia and neutropenia .
  • Other Diseases PEGylation has been used to develop therapeutics for other diseases with diverse indications, including hepatitis B, hepatitis C, rheumatoid arthritis, gout, and multiple sclerosis .

Advantages of PEGylated Therapeutics

PEGylation offers several key advantages:

  • Improved Solubility PEGylation enhances the solubility of drugs, making them more effective .
  • Extended Circulation Time PEGylated drugs have a longer circulation time in the body, reducing the frequency of administration .
  • Reduced Immunogenicity PEGylation reduces the immunogenicity of drugs, minimizing adverse immune reactions .

Diverse Types of PEGylation Strategies

PEGylation strategies vary based on the size, topology, and functionalities of PEG molecules utilized in clinically used PEGylated drugs and those under clinical trials .

Therapeutic Applications of PEGylated Peptides

Mechanism of Action

Mechanism: : TR-Peg12-OH exerts its effects primarily through its hydrophilic nature and ability to form hydrogen bonds. It interacts with water molecules, enhancing the solubility of hydrophobic compounds. In biological systems, it reduces protein aggregation and immunogenicity by forming a protective hydrophilic layer around the protein .

Molecular Targets and Pathways: : The primary molecular targets of this compound are proteins and peptides. It modifies their surface properties, leading to improved solubility and stability. The pathways involved include non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Comparison

Three PEG-based compounds are compared below:

Property TR-Peg12-OH Methyltetrazine-PEG12-Maleimide Azido-PEG7-Ohnol
Molecular Formula ~C₂₄H₅₀O₁₃ C₃₄H₆₂N₄O₁₄ C₁₄H₂₉N₃O₈
Molecular Weight (g/mol) ~578.6 ~794.9 ~367.4
PEG Chain Length 12 units 12 units 7 units
Functional Group Hydroxyl (-OH) Maleimide (thiol-reactive), Methyltetrazine (click chemistry) Azide (-N₃, click chemistry)
Purity 97–98% 97–98% 97–98%
Primary Applications Solubility enhancement, drug delivery Bioconjugation (e.g., antibody-drug conjugates) Click chemistry, surface functionalization

Research Findings and Data

Solubility and Stability

  • This compound: Soluble in water (>100 mg/mL) and polar solvents (e.g., DMSO, ethanol). Stable at pH 4–9 .
  • Methyltetrazine-PEG12-Maleimide : Soluble in aqueous buffers but degrades in acidic conditions (pH < 6) due to maleimide hydrolysis .
  • Azido-PEG7-Ohnol: Moderate solubility in water (~50 mg/mL); azide stability requires protection from light and reducing agents .

In Vivo Performance

  • PEG12 derivatives (this compound and Methyltetrazine-PEG12-Maleimide) exhibit longer half-lives (~12–24 hours in mice) compared to PEG7 derivatives (~6 hours) due to reduced renal clearance .

Q & A

Q. What ethical considerations apply when publishing this compound data with proprietary modifications?

  • Methodological Answer :
  • Disclosure : Clearly state funding sources and conflicts of interest .
  • Data Sharing : Deposit raw data in repositories (e.g., Zenodo) with embargo periods if patented .
  • Attribution : Cite prior art (e.g., patent USXXXXXXX) in methods .

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